5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
CAS No.: 1105195-89-8
Cat. No.: VC4341352
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105195-89-8 |
|---|---|
| Molecular Formula | C11H12ClN3O2 |
| Molecular Weight | 253.69 |
| IUPAC Name | 5-chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C11H12ClN3O2/c1-4-6-5-13-9-7(8(6)12)10(16)15(3)11(17)14(9)2/h5H,4H2,1-3H3 |
| Standard InChI Key | RLJBUWFQNDOBNE-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C2C(=C1Cl)C(=O)N(C(=O)N2C)C |
Introduction
Synthesis and Structural Characterization
Cyclization of 6-Aminouracil Derivatives
A common approach involves the alkylation of 6-aminouracil precursors followed by cyclization. For example:
-
Alkylation: 6-Amino-1,3-dimethyluracil reacts with ethyl iodide to introduce the ethyl group .
-
Chlorination: Treatment with phosphorus oxychloride (POCl) introduces the chloro substituent at position 5 .
-
Cyclization: Vilsmeier-Haack conditions (DMF/POCl) facilitate pyridine ring formation, yielding the target compound .
Multi-Component Reactions (MCRs)
Ultrasound-assisted MCRs using ionic liquids (e.g., [H-NMP][HSO]) have been employed for related pyrido[2,3-d]pyrimidines, offering high yields (70–90%) under eco-friendly conditions .
Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation-Cyclization | POCl, DMF, 60–80°C | 79% | |
| Multi-Component Reaction | [H-NMP][HSO], HO, ultrasonic irradiation | 84% |
Structural Analysis
Key spectroscopic data:
-
H NMR (DMSO-): δ 3.38 (s, 3H, N-CH), 3.55 (s, 3H, N-CH), 1.42 (t, 3H, CHCH), 4.12 (q, 2H, CHCH), 7.40 (d, 1H, pyridine-H), 8.55 (d, 1H, pyridine-H) .
-
IR: Peaks at 1705 cm (C=O), 1650 cm (C=N), and 750 cm (C-Cl).
Chemical Properties and Reactivity
Physicochemical Properties
-
Solubility: Limited data; predicted moderate solubility in polar aprotic solvents (DMF, DMSO) due to chloro and carbonyl groups.
-
Stability: Stable under ambient conditions but susceptible to hydrolysis under strong acidic/basic conditions .
Reactivity Profile
The compound undergoes characteristic reactions of pyrido[2,3-d]pyrimidines:
-
Nucleophilic Substitution: Chloro group at position 5 reacts with amines/thiols to form derivatives (e.g., 5-amino analogs) .
-
Reduction: Cyano or carbonyl groups can be reduced to amines or alcohols using LiAlH or catalytic hydrogenation.
-
Oxidation: Ethyl group oxidizes to carboxylic acid under strong oxidants (e.g., KMnO).
Biological Activity and Mechanisms
Kinase Inhibition
The compound exhibits potent inhibition of eukaryotic elongation factor-2 kinase (eEF-2K) and PIM-1 kinase, implicated in cancer cell proliferation:
-
eEF-2K Inhibition: IC = 420 nM (compound 6 in ), reducing MDA-MB-231 breast cancer cell viability by 60% at 10 µM .
-
PIM-1 Inhibition: Analogous derivatives show IC values of 11.4–17.2 nM, comparable to staurosporine (IC = 16.7 nM) .
Table 2: Anticancer Activity of Selected Derivatives
| Compound | Target | IC | Cell Line | Reference |
|---|---|---|---|---|
| Derivative 6 | eEF-2K | 420 nM | MDA-MB-231 | |
| Compound 4 | PIM-1 | 11.4 nM | MCF-7, HepG2 |
Apoptosis Induction
In MCF-7 cells, derivative 4 increases apoptosis by 58.29-fold (36.14% apoptosis vs. 0.62% control) and arrests the cell cycle at the G1 phase .
Antimicrobial Activity
While direct data are scarce, structurally similar pyrido[2,3-d]pyrimidines show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Applications in Drug Discovery
Anticancer Agents
The compound’s kinase inhibitory profile positions it as a lead for:
-
Breast Cancer: Synergizes with doxorubicin in reducing tumor growth in xenograft models .
-
Hepatic Carcinoma: Suppresses HepG2 proliferation via ROS-mediated apoptosis .
Neuroprotective Agents
eEF-2K inhibitors modulate protein synthesis in neurons, offering potential in Alzheimer’s disease .
Recent Advances and Future Directions
Recent studies highlight structural optimization to enhance bioavailability and target selectivity:
-
Prodrug Development: Esterification of the dione moiety improves solubility (e.g., acetylated derivatives) .
-
Combination Therapy: Co-administration with checkpoint inhibitors (e.g., pembrolizumab) enhances antitumor immunity .
Future research should prioritize:
-
In Vivo Pharmacokinetics: Assess absorption, distribution, and metabolism.
-
Structure-Activity Relationships (SAR): Explore substituents at positions 6 and 7 for improved efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume